molecular formula C23H28N4O2S B3014699 N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476449-13-5

N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B3014699
CAS No.: 476449-13-5
M. Wt: 424.56
InChI Key: LUJKEEXKPNWARE-UHFFFAOYSA-N
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Description

N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a 1,2,4-triazole derivative with a complex substitution pattern:

  • Position 5: A (3-methylphenyl)methyl sulfanyl group, contributing to hydrophobic interactions and steric effects.
  • Position 3: A methylene-linked 4-methoxybenzamide moiety, which may participate in hydrogen bonding or π-π stacking due to the aromatic and methoxy groups.

The sulfanyl (-S-) group is a recurring motif in bioactive triazoles, often linked to enzyme inhibition or redox modulation .

Properties

IUPAC Name

N-[[4-butyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-4-5-13-27-21(15-24-22(28)19-9-11-20(29-3)12-10-19)25-26-23(27)30-16-18-8-6-7-17(2)14-18/h6-12,14H,4-5,13,15-16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJKEEXKPNWARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound (Reference) Substituents Molecular Weight (g/mol) Reported Activity
Target Compound 4-butyl, 5-(3-methylbenzylsulfanyl), 3-(4-methoxybenzamide) ~485.6 (calculated) Inferred antimicrobial¹
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 5-(3,4,5-trimethoxyphenyl), 3-allylsulfanyl, N-(4-methoxybenzylidene) ~479.5 Anticancer (trimethoxy mimics taxanes)
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol 3-(4-methylbenzylsulfanyl), N-(2-chlorobenzylidene) ~507.9 Antimicrobial (Cl enhances activity)
N-[[4-benzyl-5-{[(hydroxycarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide 4-benzyl, 5-(hydroxyamino-oxoethylsulfanyl) 436.5 Potential enzyme inhibition
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) ~476.5 Anticancer (chlorophenyl enhances potency)

¹Activity inferred from analogs in .

Key Observations:

Sulfanyl Group : Present in all compounds, critical for binding to biological targets (e.g., cysteine proteases or redox enzymes) .

Aromatic Substitutents :

  • The target’s 3-methylphenyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl in ), which often enhance antimicrobial activity .
  • 4-Methoxybenzamide in the target and suggests a preference for polar interactions in receptor binding.

Physicochemical Properties

  • Solubility: Methoxy and benzamide groups enhance water solubility relative to fully nonpolar analogs (e.g., ).

Biological Activity

N-[(4-butyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a complex compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, a sulfanyl group, and a methoxybenzamide moiety. Its molecular formula is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S with a molecular weight of approximately 364.47 g/mol. The structural components contribute to its lipophilicity and biological activity.

Research indicates that the biological activity of this compound may involve:

  • Enzyme Inhibition : The triazole ring is known to interact with various enzymes, potentially acting as an inhibitor.
  • Receptor Modulation : It may modulate receptor activity, influencing pathways relevant to diseases such as cancer or viral infections.

These mechanisms suggest a multifaceted approach to its pharmacological effects.

Biological Activity Overview

The biological activities attributed to this compound include:

  • Antiviral Properties : Similar compounds have shown efficacy against viruses like HBV and HIV by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
  • Antitumor Activity : The compound may exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of N-benzamide derivatives against HBV, it was found that structural modifications significantly enhanced their efficacy. The derivative IMB-0523 demonstrated potent inhibition of HBV replication in vitro by increasing A3G levels in HepG2 cells . While specific data on the target compound is limited, its structural similarities suggest potential comparable activity.

Case Study 2: Anticancer Potential

Another study focused on benzamide derivatives indicated that compounds with similar triazole structures exhibited moderate to high potency against RET kinase, a target in various cancers. These findings support the hypothesis that this compound could also possess anticancer properties .

Comparative Analysis

To better understand the potential of this compound in comparison to related compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaBiological Activity
IMB-0523C16H18ClN3O2Anti-HBV
Compound AC18H24N4O2SAnticancer
Compound BC20H30N2O4SAntiviral

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